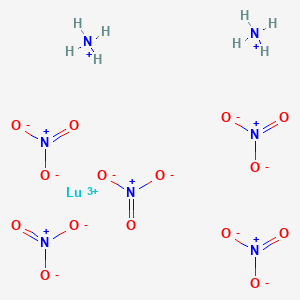
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzothiazole ring fused with a pyridine ring, along with an ethoxycarbonyl group and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl 4-chloropyridine-1-carboxylate under basic conditions, followed by oxidation to introduce the oxide functional group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxide groups.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxide groups, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, while the ethoxycarbonyl and oxide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzothiazolyl)pyridine: Lacks the ethoxycarbonyl and oxide groups, resulting in different reactivity and applications.
4-(Ethoxycarbonyl)pyridine:
2-(2-Benzothiazolyl)-4-(methyl)pyridine 1-oxide: Similar structure but with a methyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications.
Uniqueness
2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(18)10-7-8-17(19)12(9-10)14-16-11-5-3-4-6-13(11)21-14/h3-9H,2H2,1H3 |
InChI Key |
KMHNNKJIHTUCQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)




![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)




![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
